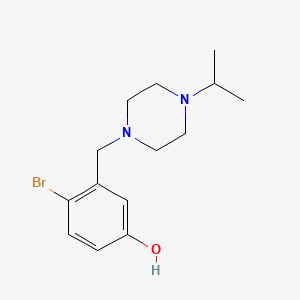

4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol

CAS No.:

Cat. No.: VC16226494

Molecular Formula: C14H21BrN2O

Molecular Weight: 313.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21BrN2O |

|---|---|

| Molecular Weight | 313.23 g/mol |

| IUPAC Name | 4-bromo-3-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol |

| Standard InChI | InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18)3-4-14(12)15/h3-4,9,11,18H,5-8,10H2,1-2H3 |

| Standard InChI Key | YFHWVBMGCTUQAO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)O)Br |

Introduction

4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol is a complex organic compound belonging to the family of phenolic compounds. It features a bromine atom and a piperazine derivative, contributing to its unique chemical properties and potential applications in pharmaceutical synthesis and development. This compound is classified as a bromophenol and is used as a pharmaceutical intermediate due to its potential in drug synthesis.

Synthesis of 4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol

The synthesis of this compound typically involves the bromination of phenolic compounds followed by the introduction of the piperazine moiety. This process can be achieved through various chemical reactions, often requiring precise conditions to ensure high purity and yield.

Synthesis Steps

-

Bromination: The initial step involves the bromination of a phenolic compound to introduce the bromine atom.

-

Introduction of Piperazine Moiety: The piperazine derivative is then attached to the brominated phenol, typically through a nucleophilic substitution reaction.

Safety Considerations

This compound is classified as an irritant (GHS07), necessitating appropriate safety measures during handling, including protective clothing and eyewear.

Potential Applications

Given its structure and properties, 4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol has potential applications in pharmaceutical synthesis. It can serve as an intermediate in the development of drugs targeting various biological pathways.

Pharmaceutical Intermediates

| Compound | Potential Use | Biological Target |

|---|---|---|

| 4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol | Pharmaceutical Intermediate | Various biological pathways |

Research Findings and Future Directions

Experimental studies are necessary to elucidate the precise mechanism of action of 4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol. This includes binding assays and in vivo evaluations to determine its efficacy and safety in potential therapeutic applications.

Future Research Directions

-

Mechanism of Action Studies: Detailed investigations into how the compound interacts with biological systems.

-

Toxicity and Safety Evaluations: Comprehensive assessments of its safety profile to ensure safe handling and potential use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume